molecular formula C16H16ClNO3 B2435263 Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate CAS No. 2223068-52-6

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate

Cat. No. B2435263
CAS RN: 2223068-52-6
M. Wt: 305.76
InChI Key: MILAXJIEQMYNIK-AWEZNQCLSA-N
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Description

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate, commonly known as MCANP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCANP is a prodrug that is converted into an active form in the body, which has been shown to have various biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of MCANP involves the conversion of the prodrug into an active form, which then interacts with specific targets in the body. The active form of MCANP has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells. Additionally, MCANP has been shown to target specific receptors in the body, which can lead to the activation of signaling pathways that regulate various cellular processes.
Biochemical and Physiological Effects:
MCANP has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. MCANP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MCANP in lab experiments is its potential to target specific cells and tissues, which can lead to more accurate and precise results. Additionally, MCANP can be conjugated with other drugs to enhance their efficacy and specificity. However, one of the limitations of using MCANP in lab experiments is its relatively low yield, which can limit the amount of compound that is available for research purposes.

Future Directions

There are several future directions for research on MCANP, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the optimization of drug delivery systems that incorporate MCANP. Additionally, further studies are needed to fully understand the mechanism of action of MCANP and its interactions with specific targets in the body.

Synthesis Methods

The synthesis of MCANP involves a multi-step process that begins with the reaction of 2-chloroacetyl chloride with 3-naphthylpropanoic acid to form 3-(2-chloroacetyl)naphthalene-2-carboxylic acid. This intermediate is then reacted with methylamine to form MCANP. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

MCANP has been studied for its potential applications in various fields, including cancer research, drug delivery, and imaging. In cancer research, MCANP has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. MCANP has also been studied for its potential use as a drug delivery system, as it can be conjugated with other drugs to target specific cells. Additionally, MCANP has been used in imaging studies to visualize the distribution of the compound in the body.

properties

IUPAC Name

methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-21-16(20)9-14(18-15(19)10-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14H,9-10H2,1H3,(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILAXJIEQMYNIK-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S)-3-[(2-chloroacetyl)amino]-3-naphthalen-2-ylpropanoate

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